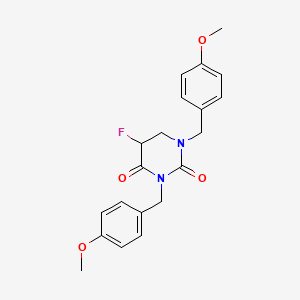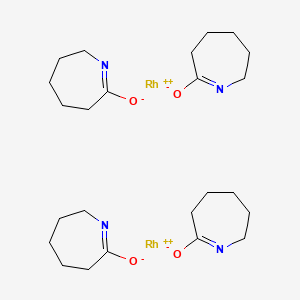
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a pyrrolidine derivative.
- The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
- The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
-
Industrial Production Methods
- Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.
- Techniques such as crystallization and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
-
Common Reagents and Conditions
- Oxidation: KMnO4, CrO3, acidic or basic conditions.
- Reduction: LiAlH4, NaBH4, anhydrous conditions.
- Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols.
- Substitution: Amines, thiols derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
- Utilized in the development of new diagnostic tools and assays.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential effects on biological systems.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and technologies.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
- It may also bind to nucleic acids, affecting gene expression and cellular processes.
-
Pathways Involved
- The compound may influence signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
- It may also modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-hexanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone
-
Uniqueness
- The presence of the pentanone backbone distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
- The monohydrochloride salt form enhances its stability and solubility, making it more suitable for certain applications.
Propiedades
Número CAS |
2748623-76-7 |
|---|---|
Fórmula molecular |
C15H21ClFNO |
Peso molecular |
285.78 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20FNO.ClH/c1-2-6-14(17-9-3-4-10-17)15(18)12-7-5-8-13(16)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H |
Clave InChI |
FWLXKIMLOZFXHB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12355380.png)
![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)


![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)
![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)

![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

